molecular formula C17H15NO5S B12376907 CA/Mao-B-IN-1

CA/Mao-B-IN-1

Cat. No.: B12376907
M. Wt: 345.4 g/mol
InChI Key: KDMKQNJDFWYSKD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CA/Mao-B-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactors and stringent quality control measures .

Chemical Reactions Analysis

CA/Mao-B-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of aldehydes and ketones, while reduction reactions can produce alcohols .

Scientific Research Applications

CA/Mao-B-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study enzyme inhibition and reaction mechanisms. In biology, it is employed to investigate the role of carbonic anhydrases and Monoamine Oxidase-B in cellular processes. In medicine, this compound is being explored for its potential to treat neurodegenerative diseases such as Parkinson’s and Alzheimer’s due to its neuroprotective effects . Additionally, it has applications in the industry for developing new therapeutic agents and studying drug interactions .

Mechanism of Action

The mechanism of action of CA/Mao-B-IN-1 involves the inhibition of carbonic anhydrases and Monoamine Oxidase-B. By inhibiting these enzymes, the compound reduces the breakdown of neurotransmitters such as dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This action helps alleviate symptoms of neurodegenerative diseases and provides neuroprotective effects . The molecular targets and pathways involved include the mitochondrial outer membrane, where these enzymes are located .

Properties

Molecular Formula

C17H15NO5S

Molecular Weight

345.4 g/mol

IUPAC Name

4-[(3-methyl-2-oxochromen-7-yl)oxymethyl]benzenesulfonamide

InChI

InChI=1S/C17H15NO5S/c1-11-8-13-4-5-14(9-16(13)23-17(11)19)22-10-12-2-6-15(7-3-12)24(18,20)21/h2-9H,10H2,1H3,(H2,18,20,21)

InChI Key

KDMKQNJDFWYSKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OCC3=CC=C(C=C3)S(=O)(=O)N)OC1=O

Origin of Product

United States

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